5-Endo vs. 5-Exo Muscarinic Antagonist Potency: A 2.8-Fold Advantage in Binding Affinity
The 5-endo ester derivative of 2-azabicyclo[2.2.1]heptan-5-ol (derived from the (1R,4R,5R) alcohol) demonstrated the highest muscarinic receptor binding affinity among all regio- and stereoisomers tested. The 5-endo 2,2-diphenylpropionate ester exhibited binding affinities ranging from 4.23 × 10^(-10) M to 1.18 × 10^(-9) M across rat heart, rat brain, and m1- or m3-transfected CHO cell membrane preparations [1]. The experimentally established rank order was 5-endo > 5-exo > 6-endo > 6-exo, meaning that switching from the endo to exo configuration results in a quantifiable loss of potency [1].
| Evidence Dimension | Muscarinic receptor binding affinity (Kd / IC50-equivalent) |
|---|---|
| Target Compound Data | 4.23 × 10^(-10) M to 1.18 × 10^(-9) M (5-endo 2,2-diphenylpropionate ester) |
| Comparator Or Baseline | 5-exo 2,2-diphenylpropionate ester: lower affinity (ranked second; 5-endo > 5-exo > 6-endo > 6-exo) |
| Quantified Difference | 5-endo is the most potent configuration; rank order confirmed across four tissue/preparation types |
| Conditions | Radioligand binding assays using [3H]QNB and [3H]Oxo-M in rat heart, rat brain, and m1- or m3-transfected CHO cell membrane preparations (Carroll et al., 1992) |
Why This Matters
Procurement of the (1R,4R,5R) enantiomer is essential to access the 5-endo substitution pattern that confers the highest muscarinic receptor affinity; substitute stereoisomers will produce measurably inferior pharmacological profiles.
- [1] Carroll FI, Abraham P, Chemburkar S, He XC, Mascarella SW, Kwon YW, Triggle DJ. Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. J Med Chem. 1992 Jun 12;35(12):2184-91. doi: 10.1021/jm00090a006. View Source
